1-{[1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked via a carbonyl group to a 5-oxopyrrolidin-3-yl moiety. The pyrrolidine nitrogen is substituted with a furan-2-ylmethyl group, distinguishing it from analogs with alternative aromatic or aliphatic substituents. Its molecular formula is estimated as C₁₇H₂₁N₃O₄ (derived structurally), though experimental validation is required .
Properties
IUPAC Name |
1-[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c17-15(21)11-3-5-18(6-4-11)16(22)12-8-14(20)19(9-12)10-13-2-1-7-23-13/h1-2,7,11-12H,3-6,8-10H2,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXKQKPDJZSVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-ylmethyl group, which is then coupled with a pyrrolidinone derivative. The resulting intermediate is further reacted with piperidine-4-carboxamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl groups in the pyrrolidinone and piperidine rings can be reduced to their corresponding alcohols.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery and development.
Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{[1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below highlights key structural and functional differences between the target compound and its analogs:
Pharmacological and Physicochemical Insights
- Furan vs. Methoxyphenyl Substituents :
- Pyrrolidinone vs. Simple Piperidine Derivatives: The 5-oxopyrrolidin-3-yl moiety in the target compound introduces conformational rigidity and hydrogen-bonding capacity, absent in ’s naphthyl-substituted piperidine. This could influence target selectivity (e.g., protease or kinase binding) .
- Biological Activity :
Research Findings and Data Gaps
- Synthetic Routes: While details pyridine-derived analogs, the target compound’s synthesis likely involves coupling a furan-2-ylmethyl-pyrrolidinone intermediate with piperidine-4-carboxamide, paralleling methods in .
- Biological Data: No direct activity data exist for the target compound.
- Computational Predictions: Molecular docking studies could predict interactions with targets like SARS-CoV-2 main protease (Mpro) or kinases, leveraging the furan and pyrrolidinone motifs .
Biological Activity
1-{[1-(Furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide, with the CAS number 1190247-03-0, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H21N3O4 |
| Molar Mass | 319.36 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 647.0 ± 55.0 °C |
| Flash Point | 345.1 ± 31.5 °C |
| LogP | -1.15 |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antitumor and anti-inflammatory agent.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
- TK-10 (renal cancer)
- HT-29 (colon cancer)
For instance, a study reported that derivatives similar to this compound showed EC50 values significantly lower than standard treatments, indicating enhanced potency against tumor cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced inflammation markers and exhibited a decrease in cytokine levels associated with inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A series of experiments assessed the cytotoxic effects of the compound on various cancer cell lines.
- Results indicated that at concentrations of 1 µM, the compound induced apoptosis in cancer cells, evidenced by increased markers of cell death such as phosphatidylserine exposure and propidium iodide permeabilization.
-
Anti-inflammatory Research :
- Animal models treated with the compound showed a marked reduction in paw edema compared to control groups.
- Histological examinations revealed decreased infiltration of inflammatory cells in tissues treated with the compound.
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the furan and piperidine moieties could enhance its biological activity. Preliminary SAR studies indicate that substitutions at specific positions can lead to improved potency and selectivity for biological targets.
Future Directions
Further research is warranted to explore:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
- Clinical Trials : Evaluating its efficacy and safety in human subjects.
- Derivatives Development : Synthesizing and testing new derivatives to enhance therapeutic profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
